(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid
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Overview
Description
(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid can be achieved through several synthetic routes. One common method involves the use of a biocatalytic reaction mixture, where enzymes such as lipoxygenase and hydroperoxide lyase catalyze the oxidation of fatty acids to produce the desired compound . The reaction conditions typically include the use of hydrophobic adsorbents to separate the product from the reaction mixture, with ethanol being a preferred solvent for purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene structure into saturated or partially saturated compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anti-inflammatory agent.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or disrupting cellular membranes. The compound’s ability to produce oxidative stress and inhibit antioxidant enzyme activity suggests its potential as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-deca-2,4-dienoic acid: Another conjugated diene with similar chemical properties and applications.
(2E,4E)-hexa-2,4-dienoic acid: A shorter-chain analogue with comparable reactivity.
Uniqueness
(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
27655-93-2 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C12H12O2/c1-10(7-8-12(13)14)9-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/b8-7+,10-9+ |
InChI Key |
NWKUGDBRICNTTN-XBLVEGMJSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=CC(=O)O |
Origin of Product |
United States |
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